molecular formula C13H12N2OS B2941244 2-(allylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole CAS No. 478047-57-3

2-(allylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole

Cat. No. B2941244
CAS RN: 478047-57-3
M. Wt: 244.31
InChI Key: KNCUAPLKRWYIMR-CMDGGOBGSA-N
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Description

The compound is an organic molecule that contains functional groups such as allylsulfanyl, phenylethenyl, and oxadiazole . These functional groups suggest that the compound could have interesting chemical properties and reactivity.


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through reactions involving nucleophilic substitution or addition .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The oxadiazole ring, for instance, would contribute to the rigidity of the molecule, while the allylsulfanyl and phenylethenyl groups could influence its overall shape and reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions such as nucleophilic substitutions or additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of the oxadiazole ring could influence its stability and reactivity .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1,3,4-oxadiazole derivatives, including compounds similar to 2-(allylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole, has been reported in multiple studies. These compounds are synthesized through a series of steps involving the reaction of different organic acids, esters, hydrazides, and thiols in the presence of various catalysts and conditions, including ultrasound irradiation and solvent-free methods. The synthesized compounds are characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry, which confirm their structures and elucidate their properties (Khalid et al., 2016), (Yingjie Lei et al., 2013).

Biological Activities

1,3,4-Oxadiazole derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and cytotoxic properties. Studies have shown that these compounds display activity against various bacterial and fungal strains, and some have shown promise as antiprotozoal agents. The biological evaluations are typically conducted using in vitro assays, with some compounds demonstrating significant activity, potentially making them candidates for further drug development (Hosamani & Shingalapur, 2011), (Patel et al., 2017).

Electronic and Luminescence Properties

Some studies focus on the electronic and luminescence properties of 1,3,4-oxadiazole derivatives, highlighting their potential application in materials science. For instance, certain derivatives have been investigated for their solubility in organic solvents, thermal stability, and electron injection ability, indicating their usefulness in the development of hybrid materials for electronic applications. The luminescence properties of these compounds, characterized by strong ultraviolet emission and quantum yield, further underscore their potential in the design of optoelectronic devices (Wang et al., 2008), (Mikhailov et al., 2018).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the environment in which it is used. For instance, if this compound were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled .

Future Directions

Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. For instance, it could be interesting to investigate whether this compound has any useful properties that could be exploited in fields such as medicine or materials science .

properties

IUPAC Name

2-[(E)-2-phenylethenyl]-5-prop-2-enylsulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-2-10-17-13-15-14-12(16-13)9-8-11-6-4-3-5-7-11/h2-9H,1,10H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCUAPLKRWYIMR-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(O1)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSC1=NN=C(O1)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(allylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole

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